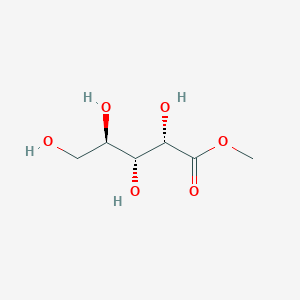
Methyl arabinonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl arabinonate: is an organic compound derived from D-arabinonic acid. It is an ester formed by the reaction of D-arabinonic acid with methanol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl arabinonate can be synthesized through the esterification of D-arabinonic acid with methanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of D-arabinonic acid, methyl ester involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Methyl arabinonate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield D-arabinonic acid and methanol.
Oxidation: The compound can be oxidized to form D-arabinonic acid derivatives.
Reduction: Reduction reactions can convert the ester into alcohol derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis involves the use of dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products:
Hydrolysis: D-arabinonic acid and methanol.
Oxidation: Various oxidized derivatives of D-arabinonic acid.
Reduction: Alcohol derivatives of D-arabinonic acid.
Applications De Recherche Scientifique
Chemistry: Methyl arabinonate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study metabolic pathways involving pentose sugars. It is also used in the synthesis of nucleoside analogs for antiviral research.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of D-arabinonic acid, methyl ester involves its conversion to D-arabinonic acid in biological systems. This conversion is facilitated by esterases, which hydrolyze the ester bond. The resulting D-arabinonic acid can then participate in various metabolic pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
D-Arabinonic acid: The parent compound of D-arabinonic acid, methyl ester.
D-Arabinose: A related sugar that can be converted to D-arabinonic acid.
D-Arabinono-1,4-lactone: A lactone derivative of D-arabinonic acid.
Uniqueness: Methyl arabinonate is unique due to its ester functional group, which imparts different chemical properties compared to its parent acid. This esterification enhances its solubility in organic solvents and alters its reactivity, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
15909-68-9 |
|---|---|
Formule moléculaire |
C6H12O6 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
methyl (2S,3R,4R)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/C6H12O6/c1-12-6(11)5(10)4(9)3(8)2-7/h3-5,7-10H,2H2,1H3/t3-,4-,5+/m1/s1 |
Clé InChI |
JWILWRLEBBNTFH-WDCZJNDASA-N |
SMILES |
COC(=O)C(C(C(CO)O)O)O |
SMILES isomérique |
COC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canonique |
COC(=O)C(C(C(CO)O)O)O |
Key on ui other cas no. |
23009-76-9 15909-68-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















